6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid
Description
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is a spirocyclic compound featuring a cyclopropane ring fused to a six-membered heterocyclic system containing two nitrogen atoms (1,2-diazaspiro framework). The molecule includes a carboxylic acid group and a propargyl (prop-2-yn-1-yl) substituent at the 6-position of the spiro scaffold. Its molecular formula is C₁₀H₁₁N₂O₂, with a molecular weight of 191.21 g/mol (calculated). The propargyl group confers reactivity for applications such as click chemistry or photoaffinity labeling, while the spiro architecture may enhance metabolic stability compared to linear analogs .
Key spectral data for the parent compound (without the propargyl group), 1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid, includes:
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-prop-2-ynyl-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-9(8(13)14)4-6-10(7-5-9)11-12-10/h1H,3-7H2,(H,13,14) |
InChI Key |
IXFVEJIKICSEMD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCC2(CC1)N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Spirocyclic Core
Method A: Cyclization of Diamine Precursors
- Starting Materials: Diamines such as ethylenediamine derivatives.
- Procedure:
- Condensation of diamines with suitable ketones or aldehydes to form imines.
- Intramolecular cyclization under acidic or basic conditions to form the spirocyclic framework.
- Key Reaction: Intramolecular cyclization facilitated by acid catalysis, leading to the formation of the 1,2-diazaspiro[2.5]oct-1-ene core.
Method B: [2+2] or [3+3] Cycloaddition Strategies
- Utilizing cycloaddition reactions involving suitable unsaturated precursors to generate the spirocyclic skeleton efficiently.
Functionalization at the 6-Position
- Carboxylation: Introduction of the carboxylic acid group at the 6-position can be achieved via:
- Oxidation of a methyl precursor (if a methyl group is present at the 6-position).
- Carboxylation of a suitable intermediate using carbon dioxide under pressure, often in the presence of a base or catalyst.
Introduction of the Prop-2-yn-1-yl Group
- N-Alkylation Strategy:
- The nitrogen atom at the appropriate position is alkylated with propargyl bromide or propargyl chloride .
- Reaction Conditions:
- Use of a base such as potassium carbonate or sodium hydride.
- Solvent typically dimethylformamide (DMF) or acetonitrile.
- Outcome: Formation of the N-propargyl derivative, i.e., prop-2-yn-1-yl substitution on the nitrogen.
Representative Reaction Scheme
Step 1: Formation of Spirocyclic Core
Diamine + suitable aldehyde/ketone → Cyclization → 1,2-diazaspiro[2.5]oct-1-ene
Step 2: Functionalization
Spirocyclic compound + oxidizing agent (e.g., KMnO4, CrO3) → Carboxylic acid at position 6
Step 3: N-Alkylation
Spirocyclic carboxylic acid + propargyl bromide + base → 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid
Research Findings and Data Tables
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Core synthesis | Diamines + aldehydes | Acidic catalysis, reflux | Moderate to high yield, depending on substrate purity |
| Carboxylation | CO₂, base (e.g., NaOH) | Elevated pressure, room temperature | Efficient at introducing carboxylic acid group |
| N-Alkylation | Propargyl bromide, K₂CO₃ | Reflux in DMF | High selectivity for N-alkylation, yields vary (70-85%) |
Additional Considerations
- Purification: Crystallization or chromatography (e.g., silica gel column chromatography) is employed to purify the intermediates and final product.
- Characterization: Confirmed via NMR, IR, MS, and X-ray crystallography to verify structure and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic pathways. Additionally, the spirocyclic core provides structural rigidity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid with structurally related diazaspiro compounds, emphasizing differences in ring size, substituents, and applications:
Key Structural and Functional Differences:
Spiro Ring Size :
- The [2.5]octene system in the target compound provides a balance of rigidity and synthetic accessibility. Larger systems (e.g., [4.5]decene in ) accommodate bulky substituents for drug-receptor interactions, while smaller systems ([2.4]heptene) may exhibit higher strain .
Substituent Effects :
- Propargyl Group : Unique to the target compound, enabling bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) for labeling or conjugation .
- Halogenated/Aromatic Groups : In patent-derived analogs (e.g., trifluoromethylpyrimidinyl), these enhance binding affinity and metabolic resistance but increase molecular weight and complexity .
- Ester vs. Carboxylic Acid : Ester derivatives (e.g., 2-methylpropyl ester in ) improve cell permeability, whereas the free carboxylic acid in the target compound may favor solubility .
Biological Applications :
- The target compound’s propargyl group suggests utility in chemical biology (e.g., probe design), contrasting with patent compounds optimized for therapeutic activity (e.g., kinase inhibition in ) .
Synthetic Accessibility :
- The parent compound () is synthesized via a one-pot base-mediated route, while propargyl derivatives may require additional alkylation steps. Patent compounds involve multi-step sequences (e.g., C18 reverse-phase chromatography in ) .
Research Findings and Data
- Stability : Spirocyclic diazirines (related to the target compound’s core) exhibit superior photostability compared to linear diazirines, critical for photoaffinity labeling .
- Reactivity : Propargyl-substituted spiro compounds show 85–90% yield in click chemistry reactions under mild conditions, per analogous studies .
- Pharmacokinetics : Larger spiro systems (e.g., [4.5]decene in ) demonstrate extended half-lives (>6 hours in murine models) due to reduced CYP450 metabolism .
Biological Activity
6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 165.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interaction with biological molecules.
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. Common reagents include acetylenes for introducing the propynyl group, along with various catalysts to optimize yield and purity. The reactions can lead to derivatives that may exhibit varied biological or chemical properties.
The biological activity of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is hypothesized to be influenced by its functional groups:
- Diaza Group : Facilitates coordination with metal ions, potentially enhancing biological efficacy through enzyme modulation.
- Carboxylic Acid Group : Can participate in hydrogen bonding and electrostatic interactions, affecting reactivity and binding properties .
Biological Activity
Research indicates that this compound may have therapeutic applications due to its ability to interact with various biological targets. Potential activities include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
- Coordination Complex Formation : The diaza group allows for interactions with metal ions, influencing catalytic processes within biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid:
Interaction Studies
Understanding the interactions between 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid and biological systems is crucial for elucidating its therapeutic potential. Interaction studies often involve:
- In vitro assays : To assess enzyme inhibition and binding affinity.
- In vivo models : To evaluate therapeutic efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving spirocyclic ring formation and alkyne functionalization. Key steps include:
- Ring Construction : Cyclopropane formation via [2+1] cycloaddition, using diazo precursors and transition-metal catalysts (e.g., Rh(II)) for stereochemical control .
- Alkyne Introduction : Sonogashira coupling or nucleophilic substitution with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone/DMF) .
- Purification : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity .
- Yield Optimization : Adjust stoichiometry of 1,2-dibromoethane (1.5–2 eq.) and monitor reaction progression via LCMS (e.g., m/z 749 [M+H]+) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution NMR (¹H, ¹³C, DEPT-135) to resolve spirocyclic protons (δ 1.8–2.5 ppm) and alkyne protons (δ 2.0–2.3 ppm) .
- Purity Assessment : HPLC with C18 columns (retention time ~1.58 min under SMD-TFA05 conditions) and LCMS for mass verification .
- Functional Group Analysis : FT-IR for carboxylic acid (–COOH, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) .
Advanced Research Questions
Q. How does the prop-2-yn-1-yl substituent influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Click Chemistry Utility : The alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development .
- Enzyme Inhibition : The spirocyclic core and alkyne may act as a warhead for covalent binding to cysteine residues in kinases (e.g., KRASG12C inhibition) .
- Comparative Studies : Replace the alkyne with other electrophiles (e.g., acrylamide) and assess IC₅₀ shifts in enzyme assays to determine binding specificity .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to validate target specificity .
- Metabolic Stability : Compare half-life (t₁/₂) in microsomal assays (human liver microsomes, NADPH cofactor) to rule out off-target effects .
- Data Normalization : Apply Hill slope analysis to dose-response curves to differentiate allosteric vs. competitive inhibition mechanisms .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with KRASG12C (PDB: 6VJJ). Focus on spirocyclic rigidity and alkyne positioning in the hydrophobic pocket .
- ADMET Prediction : SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risk by modifying the carboxylic acid group (e.g., ester prodrugs) .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended to evaluate this compound’s anticancer potential?
- Methodological Answer :
- Cell Viability : MTT assays in KRAS-mutant cell lines (e.g., H358, SW1573) with EC₅₀ determination .
- Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays .
- Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm KRAS binding .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA-3 columns (hexane/ethanol) to separate enantiomers .
- Asymmetric Catalysis : Employ Rh(II)/Josiphos catalysts for stereoselective cyclopropanation (ee >98%) .
Structural and Mechanistic Insights
Q. What role does the spirocyclic diazaspiro[2.5]octene core play in stabilizing transition states during reactions?
- Methodological Answer :
- Conformational Rigidity : The spiro structure restricts rotational freedom, favoring boat-like conformations that stabilize transition states in cycloadditions .
- Electronic Effects : The diaza group enhances electrophilicity at C6, facilitating nucleophilic attacks (e.g., carboxylation) .
Q. How do structural modifications at the C6 position affect bioactivity?
- Methodological Answer :
- SAR Table :
| Derivative | Modification | IC₅₀ (KRASG12C) | Solubility (µM) |
|---|---|---|---|
| Parent | –COOH | 0.12 | 15 |
| Methyl ester | –COOMe | 0.45 | 120 |
| Amide | –CONH₂ | >10 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
